molecular formula C14H21BrN2O2S B14897984 tert-Butyl ((1r,4r)-4-(5-bromothiazol-2-yl)cyclohexyl)carbamate

tert-Butyl ((1r,4r)-4-(5-bromothiazol-2-yl)cyclohexyl)carbamate

Cat. No.: B14897984
M. Wt: 361.30 g/mol
InChI Key: OFLMDAQQBMNTJC-UHFFFAOYSA-N
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Description

tert-Butyl ((1r,4r)-4-(5-bromothiazol-2-yl)cyclohexyl)carbamate is a chemical compound that features a tert-butyl group, a bromothiazole moiety, and a cyclohexylcarbamate structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((1r,4r)-4-(5-bromothiazol-2-yl)cyclohexyl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Bromothiazole Moiety: The bromothiazole ring can be synthesized through the bromination of thiazole using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Cyclohexylcarbamate Formation: The cyclohexylcarbamate can be prepared by reacting cyclohexylamine with tert-butyl chloroformate in the presence of a base such as triethylamine.

    Coupling Reaction: The final step involves coupling the bromothiazole moiety with the cyclohexylcarbamate using a suitable coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost, yield, and safety. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((1r,4r)-4-(5-bromothiazol-2-yl)cyclohexyl)carbamate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromothiazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the functional groups present and the reagents used.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used, such as azides, thiols, or ethers.

    Oxidation: Oxidized derivatives of the bromothiazole or cyclohexylcarbamate moieties.

    Reduction: Reduced forms of the bromothiazole or cyclohexylcarbamate moieties.

    Hydrolysis: Cyclohexylamine and carbon dioxide.

Scientific Research Applications

tert-Butyl ((1r,4r)-4-(5-bromothiazol-2-yl)cyclohexyl)carbamate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl ((1r,4r)-4-(5-bromothiazol-2-yl)cyclohexyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The bromothiazole moiety can bind to specific active sites, modulating the activity of the target protein. The cyclohexylcarbamate group may enhance the compound’s stability and bioavailability, facilitating its effects.

Comparison with Similar Compounds

tert-Butyl ((1r,4r)-4-(5-bromothiazol-2-yl)cyclohexyl)carbamate can be compared with similar compounds such as:

    tert-Butyl ((1r,4r)-4-(5-chlorothiazol-2-yl)cyclohexyl)carbamate: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.

    tert-Butyl ((1r,4r)-4-(5-methylthiazol-2-yl)cyclohexyl)carbamate: Contains a methyl group instead of bromine, leading to different chemical and biological properties.

    tert-Butyl ((1r,4r)-4-(5-aminothiazol-2-yl)cyclohexyl)carbamate:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C14H21BrN2O2S

Molecular Weight

361.30 g/mol

IUPAC Name

tert-butyl N-[4-(5-bromo-1,3-thiazol-2-yl)cyclohexyl]carbamate

InChI

InChI=1S/C14H21BrN2O2S/c1-14(2,3)19-13(18)17-10-6-4-9(5-7-10)12-16-8-11(15)20-12/h8-10H,4-7H2,1-3H3,(H,17,18)

InChI Key

OFLMDAQQBMNTJC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)C2=NC=C(S2)Br

Origin of Product

United States

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